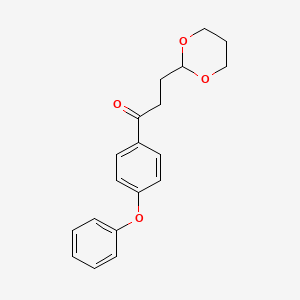

3-(1,3-Dioxan-2-Yl)-4'-Phenoxypropiophenone

Beschreibung

3-(1,3-Dioxan-2-Yl)-4'-Phenoxypropiophenone is a ketone derivative featuring a 1,3-dioxane ring fused to a propiophenone backbone, with a phenoxy substituent at the 4'-position of the phenyl group. The 1,3-dioxane moiety enhances steric and electronic modulation, while the phenoxy group introduces aromaticity and polarity, influencing solubility and reactivity .

Eigenschaften

IUPAC Name |

3-(1,3-dioxan-2-yl)-1-(4-phenoxyphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20O4/c20-18(11-12-19-21-13-4-14-22-19)15-7-9-17(10-8-15)23-16-5-2-1-3-6-16/h1-3,5-10,19H,4,11-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXYMZXRKNVAAJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(OC1)CCC(=O)C2=CC=C(C=C2)OC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60646004 | |

| Record name | 3-(1,3-Dioxan-2-yl)-1-(4-phenoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60646004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

884504-36-3 | |

| Record name | 3-(1,3-Dioxan-2-yl)-1-(4-phenoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60646004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-Dioxan-2-Yl)-4’-Phenoxypropiophenone typically involves the formation of the 1,3-dioxane ring through the reaction of a carbonyl compound with 1,3-propanediol in the presence of an acid catalyst. The phenoxypropiophenone moiety can be introduced through a Friedel-Crafts acylation reaction, where phenol reacts with a suitable acyl chloride in the presence of a Lewis acid catalyst .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. The removal of water during the reaction, using techniques such as Dean-Stark apparatus, is crucial for the successful formation of the 1,3-dioxane ring .

Analyse Chemischer Reaktionen

Types of Reactions

3-(1,3-Dioxan-2-Yl)-4’-Phenoxypropiophenone can undergo various chemical reactions, including:

Common Reagents and Conditions

Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

Reduction: LiAlH4, sodium borohydride (NaBH4).

Substitution: Alkoxides, amines, and other nucleophiles.

Major Products Formed

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

3-(1,3-Dioxan-2-Yl)-4’-Phenoxypropiophenone has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a protecting group for carbonyl compounds.

Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 3-(1,3-Dioxan-2-Yl)-4’-Phenoxypropiophenone involves its interaction with specific molecular targets and pathways. The 1,3-dioxane ring can act as a stabilizing moiety, while the phenoxypropiophenone group can interact with biological targets through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions . These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substituent Effects

The compound belongs to a family of propiophenone derivatives with variations in the substituents at the 4'-position. Key analogues include:

*Calculated based on molecular formula.

Key Observations :

- Electronic Effects: The phenoxy group (4'-position) increases electron density via resonance, enhancing reactivity in electrophilic substitutions compared to electron-withdrawing chloro substituents.

- Steric Effects: Isopropyl and ethyl groups introduce steric hindrance, reducing accessibility to the ketone group in reactions, whereas the phenoxy group offers a balance of bulk and reactivity.

- Positional Isomerism: The 3'-phenoxy analogue (CAS 133481-12-6) exhibits distinct reactivity due to altered resonance effects and steric interactions.

Biologische Aktivität

3-(1,3-Dioxan-2-Yl)-4'-Phenoxypropiophenone is a compound that has garnered attention for its potential biological activities, particularly in the fields of virology and pharmacology. This article aims to explore the biological activity of this compound, highlighting its antiviral properties, cytotoxicity, and potential applications in therapeutic settings.

Chemical Structure and Properties

The compound features a dioxane ring, which is known for its role in various biological activities. The presence of the phenoxy group enhances its interaction with biological targets, potentially influencing its efficacy as an antiviral agent.

Antiviral Activity

Research indicates that dioxane derivatives can exhibit significant antiviral properties. A study on similar dioxane-based compounds demonstrated their ability to inhibit the replication of the Sindbis virus, with an effective concentration (EC50) of 3.4 µM for one of the derivatives . This suggests that 3-(1,3-Dioxan-2-Yl)-4'-Phenoxypropiophenone may possess comparable antiviral activities.

Table 1: Antiviral Activities of Dioxane Derivatives

| Compound | EC50 (µM) | CC50 (µM) | Therapeutic Index (TI) |

|---|---|---|---|

| Dioxane Derivative 1 | 3.4 | >1000 | >294 |

| Dioxane Derivative 2 | 1400 | >1000 | NA |

| Dioxane Derivative 3 | NA | >1000 | NA |

EC50: Concentration resulting in a 50% reduction in virus production; CC50: Concentration causing 50% growth inhibition in uninfected cells.

Cytotoxicity Studies

Cytotoxicity assays are crucial for assessing the safety profile of any new compound. In studies involving related dioxane compounds, none showed cytotoxic effects at concentrations up to 1000 µM, indicating a favorable safety margin . The therapeutic index calculated from these studies suggests that these compounds can be effective without significant toxicity.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is essential for optimizing the biological activity of compounds. The presence of specific functional groups, such as the phenoxy moiety in 3-(1,3-Dioxan-2-Yl)-4'-Phenoxypropiophenone, plays a critical role in enhancing its biological efficacy. Molecular modeling studies indicate potential binding interactions with viral proteins that could enhance antiviral activity .

Case Studies and Applications

Several case studies have highlighted the potential applications of dioxane derivatives in treating viral infections. For instance, compounds with similar structures have been shown to inhibit various viruses effectively. The implications for drug development are significant, as these compounds could serve as lead candidates for further optimization and clinical testing.

Table 2: Summary of Case Studies on Dioxane Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.